molecular formula C18H18N2O3 B2567811 5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950364-17-7

5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B2567811
CAS RN: 950364-17-7
M. Wt: 310.353
InChI Key: RXJGLEDZBFQZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a derivative of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The benzodiazepine structure is a combination of a benzene ring and a diazepine ring .


Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a fusion of benzene and diazepine rings . The presence of a methoxybenzoyl group and a methyl group in the compound indicates additional complexity in the structure. For a detailed molecular structure analysis, specific data or a visual representation of the compound would be required.

Scientific Research Applications

Recovery of Noble Metal Ions

The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions. Two different separation processes were used: dynamic (classic solvent extraction) and static (polymer membranes). The recovery was over 99% for all studied noble metal ions .

Solvent Extraction

The compound has shown excellent performance as an extractant in solvent extraction processes. It has been particularly effective in the extraction of noble metal ions from aqueous solutions .

Polymer Membrane Separation

The compound has been used as a carrier in polymer membranes for the separation of noble metal ions from aqueous solutions. The efficiency of the compound as a carrier was lower than its efficiency as an extractant, but it still showed promising results .

Synthesis of Stilbene and Dihydrostilbene Derivatives

4-Methoxybenzoyl chloride, a related compound, is used in the synthesis of stilbene and dihydrostilbene derivatives. These derivatives have potential as anti-cancer agents .

Synthesis of Coumarin Dimers

4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers. These dimers have shown potential activity against HIV-1 .

Antioxidant Activity

Some derivatives of the compound have shown good free radical scavenging activities, indicating potential antioxidant properties .

properties

IUPAC Name

5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJGLEDZBFQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

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